![molecular formula C17H21N3O4S B2440719 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-(2-methylpyrazol-3-yl)piperidine CAS No. 2310097-68-6](/img/structure/B2440719.png)
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-(2-methylpyrazol-3-yl)piperidine
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Overview
Description
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-(2-methylpyrazol-3-yl)piperidine, also known as DBD-MP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. DBD-MP is a heterocyclic compound that belongs to the class of sulfonamides and is characterized by its unique structure that contains a benzodioxin ring and a pyrazolylpiperidine moiety.
Mechanism of Action
The exact mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-(2-methylpyrazol-3-yl)piperidine is not fully understood. However, it has been proposed that the compound may exert its biological effects by inhibiting the activity of certain enzymes or by modulating the activity of certain signaling pathways.
Biochemical and Physiological Effects:
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-(2-methylpyrazol-3-yl)piperidine has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-(2-methylpyrazol-3-yl)piperidine has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-(2-methylpyrazol-3-yl)piperidine has been shown to inhibit the replication of certain viruses, including human immunodeficiency virus (HIV).
Advantages and Limitations for Lab Experiments
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-(2-methylpyrazol-3-yl)piperidine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. Additionally, it exhibits a wide range of biological activities, making it a useful tool for studying various biological processes. However, 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-(2-methylpyrazol-3-yl)piperidine also has some limitations. It is a relatively new compound, and its biological effects are not fully understood. Additionally, its potential for toxicity and side effects in vivo has not been fully evaluated.
Future Directions
There are several future directions for research on 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-(2-methylpyrazol-3-yl)piperidine. One area of interest is the development of novel drugs based on the structure of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-(2-methylpyrazol-3-yl)piperidine. Researchers are also interested in further elucidating the mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-(2-methylpyrazol-3-yl)piperidine and its potential for use in the treatment of various diseases. Additionally, studies are needed to evaluate the toxicity and side effects of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-(2-methylpyrazol-3-yl)piperidine in vivo.
Synthesis Methods
The synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-(2-methylpyrazol-3-yl)piperidine involves the reaction of 2-(2-methylpyrazol-3-yl)piperidine with 1,4-benzoquinone in the presence of a suitable reducing agent such as sodium dithionite. The resulting product is then treated with sulfonyl chloride to obtain the final compound, 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-(2-methylpyrazol-3-yl)piperidine.
Scientific Research Applications
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-(2-methylpyrazol-3-yl)piperidine has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-(2-methylpyrazol-3-yl)piperidine has been identified as a potential lead compound for the development of novel drugs for the treatment of various diseases.
properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-(2-methylpyrazol-3-yl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-19-14(7-8-18-19)15-4-2-3-9-20(15)25(21,22)13-5-6-16-17(12-13)24-11-10-23-16/h5-8,12,15H,2-4,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLVVXSWDYYGML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2CCCCN2S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-2-(1-methyl-1H-pyrazol-5-yl)piperidine |
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